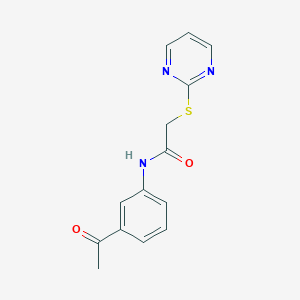
9-(4-Pyridylmethyl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Pyridylmethyl)acridine, also known as PMA, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PMA is a derivative of acridine, a nitrogen-containing polycyclic aromatic compound that has been used in a variety of fields, including medicine, biology, and chemistry. PMA has been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. In
Aplicaciones Científicas De Investigación
9-(4-Pyridylmethyl)acridine has been studied for its potential applications in a variety of scientific fields. In the field of medicinal chemistry, 9-(4-Pyridylmethyl)acridine has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 9-(4-Pyridylmethyl)acridine has also been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
Mecanismo De Acción
The exact mechanism of action of 9-(4-Pyridylmethyl)acridine is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. 9-(4-Pyridylmethyl)acridine has been shown to intercalate into DNA, leading to the disruption of DNA replication and transcription. 9-(4-Pyridylmethyl)acridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
9-(4-Pyridylmethyl)acridine has been shown to have a range of biochemical and physiological effects. In cancer cells, 9-(4-Pyridylmethyl)acridine has been shown to inhibit cell proliferation and induce apoptosis. 9-(4-Pyridylmethyl)acridine has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-(4-Pyridylmethyl)acridine in lab experiments is its relatively low toxicity compared to other compounds with similar biological activity. 9-(4-Pyridylmethyl)acridine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 9-(4-Pyridylmethyl)acridine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for 9-(4-Pyridylmethyl)acridine research. One area of interest is the development of new drugs based on the structure of 9-(4-Pyridylmethyl)acridine. Researchers could also investigate the potential use of 9-(4-Pyridylmethyl)acridine in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of 9-(4-Pyridylmethyl)acridine and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 9-(4-Pyridylmethyl)acridine involves the reaction of 9-chloromethylacridine with pyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or column chromatography. The yield of 9-(4-Pyridylmethyl)acridine can be improved by using different solvents or reaction conditions.
Propiedades
Nombre del producto |
9-(4-Pyridylmethyl)acridine |
|---|---|
Fórmula molecular |
C19H14N2 |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
9-(pyridin-4-ylmethyl)acridine |
InChI |
InChI=1S/C19H14N2/c1-3-7-18-15(5-1)17(13-14-9-11-20-12-10-14)16-6-2-4-8-19(16)21-18/h1-12H,13H2 |
Clave InChI |
UEEVOHOQPJRVIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B299265.png)